4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester
Overview
Description
Preparation Methods
The synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester involves several steps. Typically, the synthetic route includes the reaction of 4-hydroxybenzoic acid with 3-(dibutylamino)propyl chloride under basic conditions to form the intermediate 4-[3-(dibutylamino)propoxy]benzoic acid. This intermediate is then esterified with deuterated methanol (CD3OD) in the presence of a suitable catalyst to yield the final product .
Chemical Reactions Analysis
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester is widely used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, it is used in the study of metabolic pathways and the identification of biomarkers in biological samples .
Mechanism of Action
The mechanism of action of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester involves its interaction with specific molecular targets in biological systems. The compound’s deuterated methyl ester group allows it to be easily detected and quantified in mass spectrometry analyses, facilitating the study of its effects on various metabolic pathways . The dibutylamino group may also interact with specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester can be compared with other similar compounds, such as:
4-[3-(Dibutylamino)propoxy]benzoic Acid Methyl Ester: This non-deuterated version has similar chemical properties but lacks the deuterium atoms, making it less suitable for mass spectrometry applications.
4-[3-(Dimethylamino)propoxy]benzoic Acid-d6 Methyl Ester: This compound has a dimethylamino group instead of a dibutylamino group, which may result in different chemical reactivity and biological interactions.
The uniqueness of this compound lies in its deuterated structure, which enhances its utility in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
methyl 4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3/i8D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPWAAYOCNWIEI-VOLQRREFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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